molecular formula C20H26N2O4 B602112 N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide CAS No. 1795133-96-8

N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide

Cat. No.: B602112
CAS No.: 1795133-96-8
M. Wt: 358.44
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Description

N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide is a complex organic compound with potential applications in various scientific fields. This compound features a formamide group attached to a phenyl ring, which is further substituted with hydroxy and amino groups. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetone with methylamine to form the intermediate 2-(4-methoxyphenyl)-1-methylethylamine.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position.

    Formylation: The hydroxylated intermediate is reacted with formic acid or a formylating agent to introduce the formamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The formamide group may also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-phenyl-1-methylethyl)amino)ethyl)phenyl)formamide: Similar structure but lacks the methoxy group.

    N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-14(10-15-4-7-17(26-3)8-5-15)22(2)12-20(25)16-6-9-19(24)18(11-16)21-13-23/h4-9,11,13-14,20,24-25H,10,12H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORGIYWNPKTFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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